molecular formula C26H34N4O6S2 B162862 benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate CAS No. 104071-84-3

benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate

Cat. No.: B162862
CAS No.: 104071-84-3
M. Wt: 562.7 g/mol
InChI Key: QNRYOCUKPBROPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes carbamate groups, disulfanyl groups, and an oxo group .

Scientific Research Applications

Physico-Chemical Properties and Beta-Adrenolytics

Research focusing on the physico-chemical properties of compounds with potential ultra-short beta-adrenolytic activity suggests that parameters like lipophilicity, surface activity, and adsorbability are crucial for understanding the relationship between a drug's structure and its biological activity. These studies offer insights into how the physico-chemical characteristics of similar compounds are foundational for quantitative structure-activity analyses, which could apply to the compound (Stankovicová et al., 2014).

Antimicrobial and Biological Evaluation

Another area of research includes the synthesis and characterization of carbamates with potential antimicrobial activities. Studies have shown that certain carbamates exhibit higher activity against specific mycobacterial species compared to standard drugs, underscoring the importance of exploring novel compounds for antimycobacterial drug development. This work emphasizes the role of compound structure in biological efficacy and could provide a framework for evaluating the antimicrobial potential of new compounds (Tengler et al., 2013).

Analgesic Activity and Synthesis

The synthesis and evaluation of substituted benzofurans and benzothiophenes for their analgesic activity represent another application. By modifying the N-activated compounds and exploring their biological effects, researchers can identify promising analgesic agents. This area of research demonstrates the compound's potential utility in developing new analgesic drugs, highlighting the synthesis strategies that could be applicable to related compounds (Rádl et al., 2000).

Mass Spectrometry and Phosphonates

The study of 1-aminophosphonic acids and esters, including reactions involving benzylic amines and phosphonates, underscores the synthetic utility of similar compounds in producing aminophosphonates derived from heterocyclic compounds. This research is relevant for understanding the chemical behavior and potential applications of compounds with similar functional groups in synthesis and characterization processes (Boduszek, 1996).

Properties

IUPAC Name

benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6S2/c31-23(11-13-29-25(33)35-19-21-7-3-1-4-8-21)27-15-17-37-38-18-16-28-24(32)12-14-30-26(34)36-20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRYOCUKPBROPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate

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